![molecular formula C20H18N2O3 B7546379 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide](/img/structure/B7546379.png)
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide, also known as NBQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate. This results in a reduction in the excitatory response of the neuron and a decrease in the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing the excitatory response of neurons, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been shown to decrease the release of neurotransmitters, decrease oxidative stress, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in laboratory experiments is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various processes. However, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has a relatively short half-life and may require repeated administration in some experiments. Additionally, its potency may make it difficult to achieve a complete blockade of the receptor without causing off-target effects.
Direcciones Futuras
There are several potential future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in scientific research. One area of interest is the investigation of its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective AMPA receptor antagonists may lead to new insights into the role of this receptor subtype in various physiological processes. Finally, the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-3-methanol with 2-chloroquinoline-8-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been widely used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-15-6-3-5-14-7-4-10-21-20(14)15)22-12-16-13-24-17-8-1-2-9-18(17)25-16/h1-10,16H,11-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMHBZTKBRRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.